In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone
In-Depth Technical Guide: Structural, Synthetic, and Pharmacological Profiling of 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone
Executive Summary
3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone (CAS 898793-10-7) is a highly functionalized diarylpropanone derivative that serves as a critical building block in advanced organic synthesis and medicinal chemistry[1]. Structurally classified as a dihydrochalcone, this molecule features a flexible -hybridized aliphatic linker bridging two electronically distinct aromatic systems: an electron-deficient 4-trifluoromethylphenyl ring and an electron-rich, sterically hindered 2,3-dimethylphenyl ring.
This whitepaper provides an authoritative analysis of its physicochemical properties, establishes a self-validating synthetic workflow for its preparation, and explores its utility as a privileged scaffold in modern drug discovery.
Structural and Physicochemical Profiling
The architectural design of CAS 898793-10-7 leverages three distinct chemical motifs, each contributing specific properties to the molecule's overall reactivity and biological potential:
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The Trifluoromethyl ( ) Group: The incorporation of a group at the para-position of the A-ring is a classic bioisosteric strategy[2]. With a Hansch value of +0.88, the moiety significantly enhances the lipophilicity of the molecule, facilitating cellular membrane and blood-brain barrier (BBB) permeability[3]. Furthermore, its strong electron-withdrawing nature deactivates the aromatic ring, effectively blocking cytochrome P450-mediated oxidative metabolism at the most vulnerable para-position, thereby increasing the potential metabolic half-life of downstream drug candidates[3][4].
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The 1,3-Diarylpropan-1-one Core: Unlike rigid chalcones ( -unsaturated ketones), the saturated ethylene linker in this dihydrochalcone provides conformational flexibility[5]. This allows the two aryl rings to adopt optimal dihedral angles when navigating complex, three-dimensional receptor binding pockets.
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The 2,3-Dimethylphenyl Ring: The ortho and meta methyl substitutions provide substantial steric bulk. This steric hindrance can dictate the stereochemical outcome of downstream functionalizations (e.g., asymmetric reduction of the ketone) and restricts the rotational freedom of the B-ring, locking it into specific bioactive conformations.
Retrosynthetic Analysis & Strategic Workflow
Direct synthesis of this molecule via Friedel-Crafts alkylation or acylation is highly disfavored. The group severely deactivates the benzene ring, making it a poor nucleophile, while primary alkyl halides are prone to carbocation rearrangements.
Consequently, the most logically sound and high-yielding approach is the Chalcone Route . This involves a base-catalyzed Claisen-Schmidt condensation to form an -unsaturated intermediate, followed by a chemoselective reduction of the alkene[5].
Caption: Retrosynthetic and forward synthetic workflow for CAS 898793-10-7 via the chalcone intermediate.
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, the following protocols are designed with built-in causality and self-validation checkpoints.
Phase 1: Synthesis of the Chalcone Intermediate
Objective: Synthesize (E)-3-(2,3-dimethylphenyl)-1-(4-(trifluoromethyl)phenyl)prop-2-en-1-one via Claisen-Schmidt condensation.
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Causality: The strongly electron-withdrawing group increases the acidity of the -protons on 4-(trifluoromethyl)acetophenone, facilitating rapid enolate formation upon the addition of a base.
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Procedure:
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Charge a round-bottom flask with 4-(trifluoromethyl)acetophenone (1.0 equiv) and 2,3-dimethylbenzaldehyde (1.0 equiv) in absolute ethanol (0.5 M).
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Cool the mixture to 0 °C using an ice bath.
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Add an aqueous solution of NaOH (1.5 equiv, 20% w/v) dropwise over 15 minutes to prevent localized heating and self-condensation side reactions.
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Remove the ice bath and stir vigorously at 25 °C for 4–6 hours. The product will precipitate out of the solution as a yellow solid due to its extended conjugated system.
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Filter the precipitate, wash with cold ethanol, and dry under a vacuum.
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Validation Checkpoint: Thin-Layer Chromatography (TLC) using Hexane:EtOAc (9:1). The chalcone will appear as a distinct, bright UV-active spot (due to extended -conjugation) with a lower value than the starting aldehyde.
Phase 2: Chemoselective Transfer Hydrogenation
Objective: Reduce the -unsaturated double bond to yield the final target (CAS 898793-10-7) without reducing the carbonyl group or causing defluorination.
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Causality: Utilizing ammonium formate ( ) under microwave irradiation provides an in-situ hydrogen source. This transfer hydrogenation is highly chemoselective for conjugated alkenes over carbonyls and avoids the hazards of pressurized gas. Microwave heating drastically reduces reaction times from hours to minutes[6].
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Procedure:
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In a microwave-safe sealed vial, dissolve the chalcone intermediate (1.0 equiv) in dry methanol.
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Add 10% Pd/C (0.01 equiv) and ammonium formate (10.0 equiv)[6].
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Irradiate in a microwave reactor at 60 W for 3–5 minutes, allowing the temperature to reach 55–60 °C[6].
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Cool the vial, filter the mixture through a pad of Celite® to remove the palladium catalyst, and concentrate the filtrate in vacuo.
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Purify via recrystallization from hot hexanes.
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Validation Checkpoint: The visual loss of the bright yellow color indicates the disruption of the extended conjugated system. TLC will reveal a new spot with a higher (less polar) and significantly weaker UV absorbance at 365 nm compared to the chalcone.
Quantitative Data Presentation
The physical and chemical parameters of CAS 898793-10-7 dictate its behavior in both synthetic workflows and biological assays. Table 1 summarizes its core physicochemical properties[1], while Table 2 compares various methodologies for the critical chemoselective reduction step[6][7].
Table 1: Physicochemical & Structural Parameters
| Parameter | Value | Pharmacological / Synthetic Implication |
| Molecular Weight | 306.32 g/mol | Complies with Lipinski's Rule of 5 (<500 Da) for oral bioavailability. |
| Molecular Formula | High fluorine content provides an excellent handle for -NMR tracking. | |
| Topological Polar Surface Area | 17.07 Ų | Highly lipophilic; suggests excellent blood-brain barrier (BBB) penetration potential. |
| Hydrogen Bond Donors | 0 | Reduces the desolvation penalty during receptor binding. |
| Hydrogen Bond Acceptors | 4 (3x F, 1x O) | Capable of engaging in orthogonal multipolar interactions within protein pockets. |
Table 2: Optimization of Chemoselective Reduction (Chalcone to Dihydrochalcone)
| Methodology | Reagents / Catalyst | Conditions | Yield (%) | Time | Scalability Profile |
| MW-Assisted Transfer [6] | , 10% Pd/C | MeOH, MW (60W), 60°C | >95% | 3-5 min | Excellent for rapid library generation; requires MW reactor. |
| Conventional Hydrogenation | (1 atm), 10% Pd/C | MeOH, 25°C | 92-95% | 4-6 h | High; represents the industrial standard for scale-up. |
| PCET Reduction [7] | Potassium ethyl xanthate, HCOOH | DMF, 100°C | ~60% | 48 h | Low; serves as a transition-metal-free alternative if Pd must be avoided. |
Applications in Drug Discovery
Beyond its standalone properties, 3-(2,3-Dimethylphenyl)-4'-trifluoromethylpropiophenone is a highly versatile precursor.
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Heterocyclic Scaffolding: The ketone can be subjected to further condensation reactions (e.g., with hydrazines or guanidines) to synthesize trifluoromethylated pyrazoles or pyrimidines[8]. These heterocycles are ubiquitous in modern kinase inhibitors and anti-inflammatory agents.
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Chiral Center Generation: Asymmetric reduction of the carbonyl group (e.g., via Noyori asymmetric hydrogenation) yields chiral 1,3-diarylpropan-1-ols. The steric bulk of the 2,3-dimethylphenyl group provides excellent facial selectivity during such transformations, making it a valuable intermediate for stereochemically complex drug candidates.
References
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Soloshonok, V. A., et al. "The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design." PubMed Central (PMC), 2025. Available at:[Link]
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MDPI. "FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years." Pharmaceuticals, 2022. Available at:[Link]
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Journal of Chemical Information and Modeling. "Substitution Effect of the Trifluoromethyl Group on the Bioactivity in Medicinal Chemistry: Statistical Analysis and Energy Calculations." ACS Publications, 2020. Available at:[Link]
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ResearchGate. "An efficient 1,3-allylic carbonyl transposition of chalcones." ResearchGate, 2025. Available at:[Link]
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Silva, W. A., et al. "Microwave Assisted Reduction of Chalcones: A Versatile Method." Blucher Chemistry Proceedings, 2011. Available at: [Link]
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J. Chem. Rev. "Synthesis, Reactions and Pharmacological Applications of Chalcones and Their Derivatives- A Mini Review." Journal of Chemical Reviews, 2022. Available at:[Link]
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Organic Letters. "Proton-Coupled Electron Transfer: Transition-Metal-Free Selective Reduction of Chalcones and Alkynes Using Xanthate/Formic Acid." ACS Publications, 2019. Available at: [Link]
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